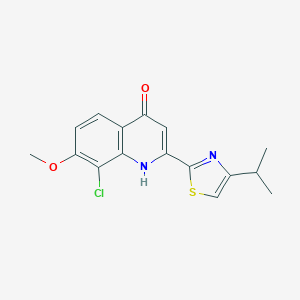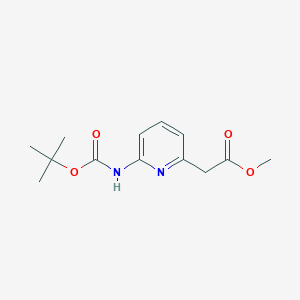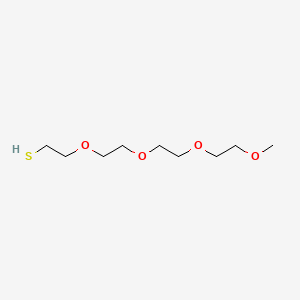
dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)
Overview
Description
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a compound that contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . This compound is used in various applications, including the modification of proteins and peptides .
Synthesis Analysis
The acetyl-protected thiol is separated from the N-hydroxysuccinimidyl (NHS) ester by a short, single molecular weight, discrete chain length polyethylene glycol (dPEG®) spacer . This amphiphilic dPEG® spacer imparts water solubility to the product . One or more free primary amines on the target molecule can be reacted with dPEG®8-SATA to install a protected thiol connected to the molecule via the dPEG® linker .
Molecular Structure Analysis
The empirical formula of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is C25H43NO13S . It has a molecular weight of 597.67 .
Chemical Reactions Analysis
The acetyl group in dPEG®8-SATA is easily removed by mild chemical deprotection with hydroxylamine hydrochloride . This exposes the free thiol, which can then be used to form a disulfide or thiol ether bond to another molecule .
Physical And Chemical Properties Analysis
dPEG®8-SATA is a solid or viscous liquid at room temperature . It is water-soluble due to the presence of the dPEG® spacer . The compound is stable at a storage temperature of -20°C .
Scientific Research Applications
Thiolation of Biomolecules
dPEG®8-SATA is a popular reagent for thiolation, a process that involves adding a thiol group to a molecule . This can be particularly useful in the modification of biomolecules, such as proteins and peptides .
Crosslinking of Biomolecules
In addition to thiolation, dPEG®8-SATA can also be used for crosslinking biomolecules . Crosslinking is a process that can help stabilize complex structures, such as those found in proteins .
Enhancing Water Solubility
The dPEG® linker in dPEG®8-SATA imparts water solubility to the target molecule . This can be particularly beneficial in biological applications, where water solubility can significantly impact a molecule’s behavior and effectiveness .
Reducing Immunogenicity
Another advantage of the dPEG® linker is that it can reduce the immunogenicity of the target molecule . This can be particularly important in therapeutic applications, where reducing immunogenicity can help prevent unwanted immune responses .
Precise Distance Control
dPEG®8-SATA provides precise distance control between the target molecule and the acetyl-protected thiol group . This can be particularly useful in applications where the spatial arrangement of molecules is important .
Chemical Modification
dPEG®8-SATA is often used as a chemical modification reagent . It can react with one or more free primary amines on the target molecule to install a protected thiol connected to the molecule via the dPEG® linker .
Mechanism of Action
Target of Action
The primary target of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) are free primary amines on the target molecule . The compound can react with these amines to install a protected thiol connected to the molecule via the dPEG® linker .
Mode of Action
dPEG®8-SATA contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . The compound reacts with one or more free primary amines on the target molecule to install a protected thiol connected to the molecule via the dPEG® linker . The acetyl group is easily removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol, which can then be used to form a disulfide or thiol ether bond to another molecule .
Pharmacokinetics
The dpeg® linker imparts water solubility to the molecule, which could potentially enhance its bioavailability .
Result of Action
The result of dPEG®8-SATA’s action is the formation of a protected thiol connected to the target molecule via the dPEG® linker . This could potentially modify the target molecule’s function, stability, and interactions with other molecules.
Action Environment
The dPEG® spacer makes the molecule water soluble, allowing dPEG®8-SATA to dissolve and react in water without needing an organic solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by the aqueous environment and pH.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUXUXSZGJYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)










